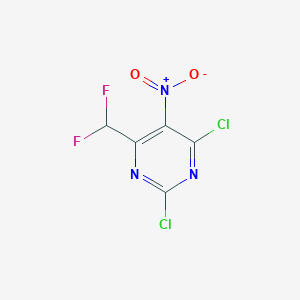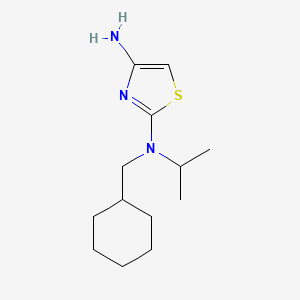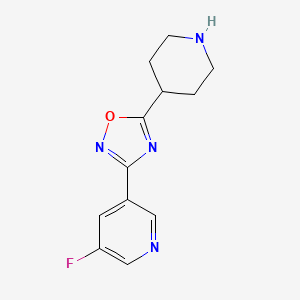
3-(5-Fluoropyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Fluoropyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a fluoropyridine moiety, a piperidine ring, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoropyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Fluoropyridine Moiety: The starting material, 5-fluoropyridine, is subjected to various reactions to introduce the desired substituents.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving appropriate precursors such as hydrazides and carboxylic acids.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to scale up the production.
化学反応の分析
Types of Reactions
3-(5-Fluoropyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
3-(5-Fluoropyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 3-(5-Fluoropyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
- 3-(5-Chloropyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
- 3-(5-Bromopyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
- 3-(5-Methylpyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole
Uniqueness
3-(5-Fluoropyridin-3-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
特性
分子式 |
C12H13FN4O |
|---|---|
分子量 |
248.26 g/mol |
IUPAC名 |
3-(5-fluoropyridin-3-yl)-5-piperidin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H13FN4O/c13-10-5-9(6-15-7-10)11-16-12(18-17-11)8-1-3-14-4-2-8/h5-8,14H,1-4H2 |
InChIキー |
HAWVEKKEOSTJDA-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=NC(=NO2)C3=CC(=CN=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


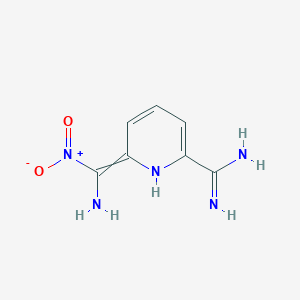
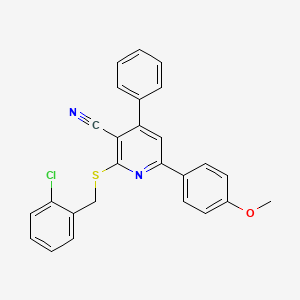
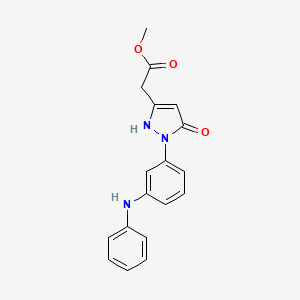

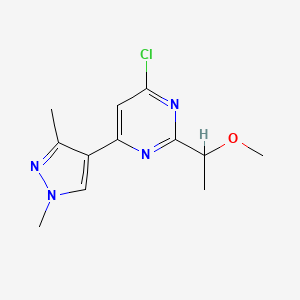
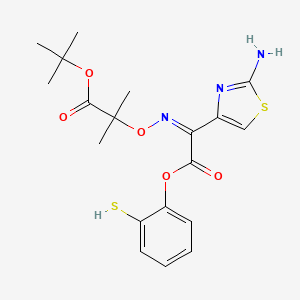
![N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B11785308.png)
![2-(4-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11785311.png)
![2-(3-Bromo-4-(dimethylamino)phenyl)-7-methylbenzo[d]oxazol-5-amine](/img/structure/B11785314.png)
